2,5-Diamino-4-methoxypyridine
Overview
Description
2,5-Diamino-4-methoxypyridine (2,5-DAM) is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is soluble in water and ethanol. 2,5-DAM is a versatile compound and has been used in a variety of applications, including the synthesis of biologically active compounds, the development of new catalysts, and the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2,5-DAM.
Scientific Research Applications
2,5-Diamino-4-methoxypyridine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of human immunodeficiency virus (HIV) protease. It has also been used in the development of new catalysts for the synthesis of organic compounds. In addition, 2,5-Diamino-4-methoxypyridine has been used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 2,5-Diamino-4-methoxypyridine is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to specific molecules and altering their structure and function. This binding is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2,5-Diamino-4-methoxypyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, an enzyme involved in the replication of the virus. In addition, it has been shown to inhibit the activity of several other enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of various receptors, including the serotonin receptor.
Advantages and Limitations for Lab Experiments
The use of 2,5-Diamino-4-methoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is a relatively unstable compound and can degrade quickly in the presence of light or heat. In addition, its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for the use of 2,5-Diamino-4-methoxypyridine. It could be used in the development of new drugs and therapies, as it has already been used to synthesize inhibitors of HIV protease. It could also be used to study the biochemical and physiological effects of various compounds, as it has already been used to modulate the activity of various receptors. Additionally, it could be used in the development of new catalysts for the synthesis of organic compounds. Finally, it could be used to study the mechanism of action of various compounds, as its mechanism of action is not yet fully understood.
properties
IUPAC Name |
4-methoxypyridine-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,7H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOASIMZFVRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704599 | |
Record name | 4-Methoxypyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-4-methoxypyridine | |
CAS RN |
1232430-76-0 | |
Record name | 4-Methoxypyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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